7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Description
7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a heterocyclic aromatic compound belonging to the class of substituted indole (B1671886) carbaldehydes. It is characterized by an indole core structure, which is a bicyclic system composed of a fused benzene (B151609) and pyrrole (B145914) ring. This core is functionalized with a chlorine atom at the 7-position of the benzene ring, a methyl group at the 3-position of the pyrrole ring, and an aldehyde (carbaldehyde) group at the 2-position. chemscene.com In contemporary chemical research, this compound primarily serves as a versatile synthetic intermediate or building block. bldpharm.com Its structural complexity, featuring both electron-withdrawing (chloro, carbaldehyde) and electron-donating (methyl, indole NH) groups, provides multiple reactive sites for further chemical modification. This makes it a valuable precursor for the synthesis of more complex, highly functionalized indole derivatives intended for evaluation in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 910442-16-9 | chemscene.com |
| Molecular Formula | C₁₀H₈ClNO | chemscene.comchemscene.com |
| Molecular Weight | 193.63 g/mol | chemscene.comchemscene.com |
| Appearance | Solid | |
| InChI Key | FLYFADJEUDJOJU-UHFFFAOYSA-N |
| SMILES String | O=CC(N1)=C(C)C2=C1C(Cl)=CC=C2 | chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-methyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-7-3-2-4-8(11)10(7)12-9(6)5-13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYFADJEUDJOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590776 | |
| Record name | 7-Chloro-3-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910442-16-9 | |
| Record name | 7-Chloro-3-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 7 Chloro 3 Methyl 1h Indole 2 Carbaldehyde
Reactions of the Formyl Group (–CHO)
The aldehyde functional group at the C2 position of the indole (B1671886) ring is the primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.
Oxidation to Carboxylic Acid Derivatives
The formyl group of 7-chloro-3-methyl-1H-indole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 7-chloro-3-methyl-1H-indole-2-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active molecules, as the carboxylic acid moiety is a key structural feature for certain classes of compounds. nih.gov The oxidation can be achieved using a range of oxidizing agents under controlled conditions to prevent over-oxidation or degradation of the indole ring. The presence of the electron-donating indole nitrogen facilitates this conversion. While specific documented examples for the direct oxidation of this compound are not prevalent in readily available literature, the conversion of indole-2-carbaldehydes to their corresponding carboxylic acids is a standard and well-established transformation in organic chemistry.
Table 1: General Conditions for Oxidation of Indole-2-carbaldehydes
| Oxidizing Agent | Solvent(s) | General Conditions | Product |
| Potassium permanganate (B83412) (KMnO₄) | Acetone, Water | Basic conditions, low temperature | 7-Chloro-3-methyl-1H-indole-2-carboxylic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Acidic conditions, 0 °C to room temperature | 7-Chloro-3-methyl-1H-indole-2-carboxylic acid |
| Silver(I) oxide (Ag₂O) | Ethanol (B145695), Water, NaOH | Tollens' reagent conditions | 7-Chloro-3-methyl-1H-indole-2-carboxylic acid |
Reduction to Alcohol Derivatives
The reduction of the formyl group in this compound leads to the formation of (7-chloro-3-methyl-1H-indol-2-yl)methanol. cnreagent.com This transformation is typically accomplished using hydride-based reducing agents. Indole-methanols are valuable precursors for further functionalization and are themselves components of various biologically significant molecules. beilstein-journals.orgbeilstein-archives.org The reaction is generally high-yielding and specific to the aldehyde group, leaving the indole nucleus and the chloro-substituent intact. A common reagent for this type of reduction is sodium borohydride (B1222165) (NaBH₄). rsc.org
Table 2: Reagents for the Reduction of this compound
| Reducing Agent | Solvent(s) | General Conditions | Product |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | (7-Chloro-3-methyl-1H-indol-2-yl)methanol |
| Lithium aluminium hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, 0 °C to reflux | (7-Chloro-3-methyl-1H-indol-2-yl)methanol |
Condensation Reactions: Formation of Schiff Bases and Oxime Derivatives
The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with various nucleophiles, most notably primary amines and hydroxylamine (B1172632), to form Schiff bases and oximes, respectively.
Schiff Bases: The reaction with primary amines produces imines, commonly known as Schiff bases. These compounds are significant in coordination chemistry and as intermediates for synthesizing more complex molecules. nih.gov The formation involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. This reaction is typically catalyzed by a small amount of acid.
Table 3: Formation of Schiff Bases from this compound
| Reactant (Primary Amine) | Catalyst (Typical) | Solvent(s) | Product Type |
| Aniline derivatives | Acetic Acid | Ethanol, Toluene | N-Aryl-1-(7-chloro-3-methyl-1H-indol-2-yl)methanimine |
| Alkylamines | Acetic Acid | Methanol | N-Alkyl-1-(7-chloro-3-methyl-1H-indol-2-yl)methanimine |
| Hydrazides | None (reflux) | Ethanol | Hydrazone derivatives of this compound researchgate.net |
Oximes: Condensation with hydroxylamine (NH₂OH) yields this compound oxime. researchgate.net Oximation reactions can be performed under various conditions, including solvent-free mechanochemical methods, which offer a safer alternative to traditional solution-phase synthesis. nih.gov The resulting oximes can exist as syn and anti isomers, and their ratio can be influenced by the reaction conditions. nih.govmdpi.com
Table 4: Formation of Oxime from this compound
| Reactant | Base (if applicable) | Method | Product |
| Hydroxylamine hydrochloride | Sodium hydroxide | Solution-phase (Ethanol) | This compound oxime mdpi.com |
| Hydroxylamine hydrochloride | Sodium carbonate | Mechanochemical (milling) | This compound oxime nih.gov |
Cycloaddition Reactions Involving the Aldehyde Moiety
While less common than condensation reactions, the aldehyde group can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction. In these reactions, the C=O double bond can act as a dienophile or be part of the diene system, reacting with a suitable diene or dienophile to form a six-membered heterocyclic ring. Although specific examples involving this compound in cycloaddition reactions are not extensively documented, the general reactivity of aldehydes suggests this as a potential pathway for creating more complex, fused-ring systems. For instance, related indole systems can generate intermediates that undergo cycloadditions. nih.gov
Reactivity of the Indole Nucleus
The indole ring system is inherently electron-rich and susceptible to attack by electrophiles.
Electrophilic Substitution Reactions on the Indole Ring
The indole nucleus readily undergoes electrophilic substitution. researchgate.net In an unsubstituted indole, the C3 position is the most nucleophilic and thus the most common site for electrophilic attack. However, in this compound, the C2 and C3 positions are already substituted. The presence of these substituents, along with the chloro group at C7 on the benzene (B151609) portion of the ring, directs further substitution to the available positions on the benzene ring (C4, C5, and C6).
The directing effects of the existing groups must be considered:
Fused Pyrrole (B145914) Ring: The indole nitrogen strongly activates the entire ring, particularly the benzene portion, towards electrophilic attack.
-CHO and -CH₃ groups: These groups at C2 and C3 primarily influence the reactivity of the pyrrole ring, which is already fully substituted.
Considering these factors, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the C4 and C6 positions of the indole nucleus. The precise outcome would depend on the specific electrophile and reaction conditions used.
Transformations at the Halogenated Position (C-7)
The chlorine atom at the C-7 position of the indole ring is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, replacing the halogen with a wide range of substituents.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For 7-chloroindole (B1661978) derivatives, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C-7 position. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, appropriate selection of ligands and reaction conditions can achieve high yields. rsc.orgnih.gov The choice of catalyst, such as those incorporating bulky phosphine (B1218219) ligands, is crucial for the efficient oxidative addition of the palladium(0) species to the C-Cl bond. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between an aryl halide and an amine. chemistrylearner.comrsc.org It is a primary method for synthesizing N-aryl or N-heteroaryl derivatives from 7-chloroindoles. chemistrylearner.comscienceinfo.com The reaction's scope is broad, accommodating primary and secondary aliphatic or aromatic amines. chemistrylearner.com The development of specialized phosphine ligands (e.g., BrettPhos) has been instrumental in improving the efficiency of coupling with less reactive aryl chlorides. pw.liveyoutube.com The general process involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. youtube.com
The table below summarizes representative conditions for these transformations on analogous chloro-heterocyclic compounds.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/Water | Good rsc.orgnih.gov |
| Suzuki-Miyaura | Heteroarylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/Water | Good mdpi.com |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | High chemistrylearner.com |
This table presents generalized conditions based on literature for similar substrates. Yields are qualitative and depend on the specific substrates and conditions used.
N-Functionalization of the Indole Nitrogen (N-Alkylation, N-Acylation, N-Sulfonation)
The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized. Deprotonation with a suitable base, such as sodium hydride (NaH), generates the corresponding indolide anion, which is a potent nucleophile for subsequent reactions. rsc.orgyoutube.com
N-Alkylation: The reaction of the indolide anion with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents proceeds via an SN2 mechanism to yield the N-alkylated indole. rsc.orgyoutube.com Classical conditions involve using NaH in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The choice of base and solvent can influence the regioselectivity between N- and C-alkylation, although N-alkylation is generally favored thermodynamically. rsc.org
N-Acylation: Acylation of the indole nitrogen can be achieved using acylating agents such as acyl chlorides or thioesters. derpharmachemica.comnih.gov The reaction with an acyl chloride, often in the presence of a non-nucleophilic base like triethylamine, provides the corresponding N-acylindole. derpharmachemica.com Alternatively, recent methods have shown that thioesters can serve as stable and effective acyl sources in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov
N-Sulfonation: The introduction of a sulfonyl group onto the indole nitrogen, typically to serve as a protecting group, is accomplished by reacting the indole with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This transformation yields a stable N-sulfonylindole derivative.
Table 2: Conditions for N-Functionalization of Indole Derivatives
| Transformation | Reagent | Base | Solvent | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | NaH | DMF / THF | 1-Alkyl-indole rsc.org |
| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine | THF | 1-Acyl-indole derpharmachemica.com |
| N-Acylation | Thioester (RCOSMe) | Cs₂CO₃ | Xylene | 1-Acyl-indole nih.gov |
This table summarizes general conditions based on reactions with analogous indole substrates.
Reactions with Active Methylene (B1212753) Compounds (e.g., Barbituric Acids)
The aldehyde at the C-2 position is electrophilic and readily undergoes condensation reactions with active methylene compounds. A prominent example is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, barbituric acid). chemistrylearner.comresearchgate.net
This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). chemistrylearner.compw.live The base deprotonates the active methylene compound to form a stabilized carbanion (enolate). chemistrylearner.com This nucleophile then attacks the carbonyl carbon of the indole-2-carbaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields a stable, conjugated α,β-unsaturated product. chemistrylearner.com The reaction of indole-3-carbaldehyde derivatives with 1,3-dimethylbarbituric acid has been shown to proceed efficiently, yielding the corresponding indolylmethylene barbiturate. researchgate.net A similar reactivity pattern is expected for this compound.
Mechanistic Investigations of Key Synthetic and Derivatization Pathways
The synthetic utility of this compound is underpinned by well-understood reaction mechanisms that allow for predictable and controlled transformations.
Mechanism of Palladium-Catalyzed Cross-Coupling: The catalytic cycles for both Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established. They commence with the oxidative addition of a low-valent palladium(0) complex into the aryl-chlorine bond at C-7, forming a palladium(II) intermediate. youtube.com In the Suzuki coupling, this is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. beilstein-journals.org For the Buchwald-Hartwig amination, the amine coordinates to the palladium(II) complex, and subsequent deprotonation by a base forms a palladium-amido complex. youtube.com Both cycles conclude with reductive elimination, which forms the new C-C or C-N bond and regenerates the active palladium(0) catalyst. youtube.combeilstein-journals.org
Mechanism of N-Alkylation: The N-alkylation of the indole ring proceeds through a two-step sequence analogous to the Williamson ether synthesis. youtube.com First, a strong base like sodium hydride abstracts the acidic proton from the indole nitrogen (pKa ≈ 17) to form a resonance-stabilized indolide anion. youtube.com This anion is a potent nucleophile. In the second step, the anion attacks the electrophilic carbon of an alkyl halide in a classic SN2 displacement, ejecting the halide leaving group and forming the N-C bond. youtube.com
Mechanism of Knoevenagel Condensation: The Knoevenagel condensation mechanism begins with the deprotonation of the active methylene compound by a basic catalyst (e.g., piperidine) to generate a highly nucleophilic enolate. chemistrylearner.comscienceinfo.com This enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde group at C-2. This addition step forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the conjugate acid of the catalyst to yield an aldol-type adduct. chemistrylearner.com The final step is the base-catalyzed elimination of a water molecule (dehydration) from the aldol (B89426) adduct, leading to the formation of a new C=C double bond, resulting in the final α,β-unsaturated product. chemistrylearner.comscienceinfo.com
Derivatives and Analogs of 7 Chloro 3 Methyl 1h Indole 2 Carbaldehyde
Modification of the Formyl Group
The aldehyde functional group at the C2 position is a primary site for chemical elaboration, readily undergoing condensation reactions with nucleophiles to form a variety of imine-based derivatives.
Schiff bases, or azomethines, are a prominent class of derivatives formed from the formyl group. orientjchem.org They are generally synthesized through the condensation of an aldehyde with a primary amine. nih.gov
Synthesis The synthesis of Schiff base derivatives from 7-chloro-3-methyl-1H-indole-2-carbaldehyde typically involves a condensation reaction with a primary amine (R-NH₂). The reaction is often carried out by refluxing the indole (B1671886) aldehyde and the respective amine in a suitable solvent, such as ethanol (B145695) or methanol, sometimes with the addition of an acid catalyst like glacial acetic acid to facilitate the dehydration process. ajchem-b.com The general reaction scheme is as follows:
Scheme 1: General synthesis of Schiff base derivatives from this compound.
Characterization The resulting Schiff bases are characterized using various spectroscopic techniques.
FT-IR Spectroscopy : The formation of the Schiff base is confirmed by the disappearance of the C=O stretching band of the aldehyde and the appearance of a new characteristic absorption band for the azomethine group (C=N) in the region of 1630-1522 cm⁻¹. orientjchem.orgajchem-b.com The N-H stretching vibration of the indole ring is typically observed around 3109 cm⁻¹. ajchem-b.com
NMR Spectroscopy : In ¹H NMR spectra, the successful formation of the Schiff base is indicated by the appearance of a singlet signal for the azomethine proton (N=CH) typically downfield, for instance, around 8.64 ppm. orientjchem.org Signals for the indole NH proton and aromatic protons are also observed and assigned. orientjchem.org ¹³C NMR spectroscopy further confirms the structure by showing the characteristic resonance for the azomethine carbon. orientjchem.org
Conformational Analysis The three-dimensional structure and conformational preferences of these derivatives are crucial for understanding their properties. Conformational analysis can be performed using a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR), and molecular orbital calculations. rsc.org For example, in related complex Schiff bases, intramolecular hydrogen bonds can significantly stabilize a specific conformation. rsc.org The presence of a hydroxyl group ortho to the azomethine moiety on an aryl substituent can lead to the formation of a resonance-stabilized intramolecular hydrogen bond, which enhances the thermodynamic stability of the entire molecule. nih.gov Computational methods like CNDO/2 calculations can determine the most energetically favorable conformation. rsc.org
The carbonyl group of this compound can also react with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to yield oximes and hydrazones, respectively. These reactions are fundamental in synthetic organic chemistry. nih.gov
Synthesis The general mechanism involves a proton-catalyzed nucleophilic attack by the α-effect nucleophile (alkoxylamine or hydrazine) on the carbonyl carbon, forming a tetrahedral intermediate (a hemiaminal). nih.gov This intermediate then undergoes dehydration to yield the final oxime or hydrazone, with water as the sole byproduct. nih.gov
Oxime Formation : Reaction with hydroxylamine (NH₂OH) or its salts yields the corresponding oxime derivative.
Hydrazone Formation : Condensation with hydrazine (NH₂-NH₂) or its substituted variants (e.g., phenylhydrazine) produces hydrazone derivatives. nih.govmdpi.com The synthesis often involves heating the reactants in a solvent like ethanol. mdpi.comnih.gov For instance, hydrazide-hydrazone derivatives can be prepared by refluxing a hydrazide with an aldehyde in ethanol with a catalytic amount of glacial acetic acid. mdpi.com
The table below summarizes the synthesis of these derivatives.
| Derivative | Reagent | General Conditions |
| Oxime | Hydroxylamine (NH₂OH) | Reaction in a suitable solvent, often with pH control. |
| Hydrazone | Hydrazine (NH₂-NH₂) or Substituted Hydrazines (R-NH-NH₂) | Refluxing in a solvent like ethanol, sometimes with an acid catalyst. mdpi.com |
Substituent Variations on the Indole Ring
Altering the substituents on the indole nucleus itself provides another avenue for creating analogs of this compound. This includes modifications at the indole nitrogen and changes to the substitution pattern on the benzene (B151609) portion of the ring.
The hydrogen atom on the indole nitrogen can be replaced with various alkyl or acyl groups.
Synthesis N-substitution is commonly achieved by first deprotonating the indole nitrogen with a suitable base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). The resulting indolyl anion is then treated with an electrophile, like an alkyl halide (e.g., benzyl (B1604629) bromide) or an acyl chloride (e.g., chloroacetyl chloride), to yield the N-substituted product. nih.govnih.gov An alternative approach is a one-pot, three-component protocol that combines Fischer indolisation with N-alkylation, allowing for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org
The core indole structure can be synthesized with a wide variety of substituents on the benzene ring. The choice of starting materials in classical indole syntheses, such as the Fischer indole synthesis, dictates the final substitution pattern.
Synthesis Strategies The Fischer indole synthesis is a robust method for preparing indoles, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govrsc.org By starting with differently substituted phenylhydrazines (e.g., those bearing fluorine, bromine, or additional chloro or methyl groups), a diverse range of indole-2-carbaldehyde analogs can be produced. For example, research has shown that dihalo-substituted indole derivatives can be synthesized and may exhibit different properties compared to their monohalo counterparts. nih.gov The Leimgruber–Batcho indole synthesis is another powerful method that provides access to variously substituted indoles. rsc.org
The table below outlines key indole synthesis methods for varying substituent patterns.
| Synthesis Method | Starting Materials | Key Features |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde/Ketone | Versatile, widely used, allows for diverse substitution patterns on the benzene ring. nih.govrsc.org |
| Leimgruber–Batcho Synthesis | o-Nitrotoluene derivative | Good for producing indoles with specific substitution patterns, often used in complex syntheses. rsc.org |
Fused Heterocyclic Systems Incorporating Indole Carbaldehyde Moieties
The this compound scaffold can be used as a building block to construct more complex, fused heterocyclic systems. The aldehyde group and the N-H group are key reactive sites for cyclization reactions.
Synthesis of Fused Systems The formyl group can participate in condensation reactions with bifunctional reagents to form new heterocyclic rings fused to the indole core or attached to it.
Indolyl-Thiazoles : A multistep continuous flow synthesis has been reported for producing 2-(1H-indol-3-yl)thiazole derivatives. This process involves a sequential Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole synthesis, demonstrating how indole and another heterocyclic ring can be linked. nih.gov
Pyrazolo-Quinolines : In related heterocyclic chemistry, 2-chloroquinoline-3-carbaldehyde (B1585622) has been shown to react with hydrazine hydrate (B1144303) to form a hydrazone, which can then be used to build fused systems like 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov This illustrates a potential pathway for using indole-2-carbaldehydes to synthesize pyrazolo[3,4-b]indoles.
Indole-Fused Oxadiazepines : A multicomponent reaction involving an indole, formaldehyde, and an amino hydrochloride can assemble indole-fused seven-membered heterocycles, such as oxadiazepines, showcasing the versatility of indole building blocks in complex ring formations. researchgate.net
Triazolo-Pyrazines : The synthesis of 1,2,3-triazole-fused heterocycles can be achieved by reacting heterocyclic diamines with a nitrite (B80452) or by reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles, highlighting strategies for fusing nitrogen-rich rings. mdpi.com
These examples underscore the synthetic utility of the indole carbaldehyde moiety as a precursor for a wide range of complex heterocyclic architectures.
Synthesis and Properties of Fused Indole-Pyrazolyl Hybrids
The combination of indole and pyrazole (B372694) moieties into a single molecular entity, often referred to as hybrid molecules, is a strategic approach in medicinal chemistry to explore synergistic pharmacological effects. researchgate.net Pyrazole and its fused derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com The synthesis of these hybrids often involves the cyclocondensation of an indole-derived precursor with a hydrazine-containing reagent.
One common synthetic route involves using indole-3-carboxaldehyde (B46971) derivatives as starting materials. For instance, the reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile with hydrazine hydrate yields 5-amino-3-(1H-indol-3-yl)-1H-pyrazole, a key intermediate for creating more complex fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. researchgate.net Another approach is the Vilsmeier-Haack cyclization-formylation of hydrazones derived from acetophenones and a suitable hydrazine, which yields 4-formylpyrazoles that can be further modified. mdpi.com
Researchers have also developed one-pot syntheses for fused indole-pyrazole derivatives. researchgate.net A series of novel indole-pyrazoline hybrid derivatives were synthesized and evaluated for their potential as topoisomerase 1 (Top1) inhibitors. nih.gov In these studies, compounds were synthesized and tested for their biological activity, with some showing significant inhibitory potential. For example, compound 6n (3-(5-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1-(phenylsulfonyl)-1H-indole) was identified as a potent Top1 inhibitor. nih.gov
| Compound Class | Synthetic Precursor | Key Reaction Type | Noted Property/Activity | Reference |
|---|---|---|---|---|
| Indole-Pyrazoline Hybrids | Indole-based chalcones | Cyclization with hydrazines | Topoisomerase 1 (Top1) inhibition | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | 3-(1H-indol-3-yl)-3-oxopropanenitrile | Cyclocondensation | Antioxidant | researchgate.net |
| Benzimidazole-Pyrazole Hybrids | Arylhydrazine and aralkyl ketones | Knoevenagel condensation | Anti-inflammatory, Radical-scavenging | acs.org |
Development of Triazino- and Pyridazino-indole Scaffolds
The fusion of triazine or pyridazine (B1198779) rings with the indole core results in scaffolds with significant pharmacological potential. The development of these molecules often starts from functionalized indoles.
Triazino-indoles: The reaction of 2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols in DMF has been shown to produce a new heterocyclic system, 1,2,4-triazolo[5′,1′:2,3] nih.govsigmaaldrich.comthiazino[6,5-b]indol-10(5H)-one. researchgate.net This reaction proceeds unusually with the release of an ammonia (B1221849) molecule. researchgate.net Another strategy involves the cyclization reaction between indole-3-carboxylic acid hydrazide and carbon disulfide, followed by S-benzylation, to yield 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines, which have been investigated as potential anticancer agents. nih.gov A series of pyrazolyl-s-triazine compounds incorporating an indole motif were designed as dual EGFR and CDK-2 inhibitors for anticancer applications. nih.gov The synthesis involved suspending 3-(Dimethylamino)-2-(1H-indole-3-carbonyl)acrylonitrile in ethanol and reacting it with a hydrazinyl-s-triazine derivative under reflux. nih.gov
Pyridazino-indoles: The pyridazino[4,5-b]indole scaffold has been identified as a promising core for developing new phosphoinositide 3-kinase (PI3K) inhibitors for breast cancer therapy. rsc.orgresearchgate.net The synthesis involves the mono- and dialkylation of the parent pyridazino[4,5-b]indole system using various alkylating agents. rsc.org Subsequent hydrazinolysis of the resulting esters yields target hydrazide derivatives. rsc.orgresearchgate.net These hydrazides have shown potent cytotoxic activity against the MCF-7 breast cancer cell line. rsc.orgresearchgate.net Synthetic strategies for other fused 1,2,3-triazolo[4,5-d]pyridazines often involve the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate. mdpi.com
| Scaffold | Synthetic Approach | Key Intermediates/Reagents | Targeted Biological Activity | Reference |
|---|---|---|---|---|
| 1,2,4-Triazolo[5′,1′:2,3] nih.govsigmaaldrich.comthiazino[6,5-b]indol-10(5H)-one | Reaction of 2-chloro-1H-indole-3-carbaldehydes with triazole-thiols | 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols | General biological activity | researchgate.net |
| Pyrazolyl-s-triazine-indole | Reaction of acrylonitrile (B1666552) indole derivative with hydrazinyl-s-triazine | 3-(Dimethylamino)-2-(1H-indole-3-carbonyl)acrylonitrile | Anticancer (EGFR/CDK-2 inhibition) | nih.gov |
| Pyridazino[4,5-b]indole hydrazides | Alkylation and hydrazinolysis of pyridazino[4,5-b]indole | Ethyl chloroacetate, Hydrazine hydrate | Anticancer (PI3K inhibition) | rsc.orgresearchgate.net |
Design and Synthesis of Pyrimido[4,5-b]indole Derivatives
The pyrimido[4,5-b]indole ring system is a "privileged scaffold" found in a wide array of pharmacologically active molecules. mssm.edu Compounds with this core structure have shown affinity for multiple biological targets, making them valuable in drug discovery, particularly in oncology. mssm.edu
The synthesis of these tricyclic systems can be achieved through various methods. A common final step in the synthesis of pyrimido[4,5-b]indole-4-amines involves the nucleophilic displacement of a 4-chloro-pyrimido[4,5-b]indole precursor with an appropriate arylamine. nih.gov The synthesis of the core scaffold can begin with a substituted indole, which is then cyclized with a reagent like carbamimidic chloride hydrochloride to form the pyrimidine (B1678525) ring. nih.gov For example, an indole can undergo cyclocondensation to afford a 2-amino-4-oxo-pyrimido[4,5-b]indole, which is then chlorinated at the 4-position to provide the key intermediate for substitution. nih.gov
Another powerful approach is the four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles, which uses indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source under transition-metal-free conditions. mdpi.com This method efficiently forms four C-N bonds in a single pot via a [4+2] annulation reaction. mdpi.com Research has also focused on designing specific inhibitors, such as amide-linked pyrimido[4,5-b]indol-8-amine inhibitors of bacterial DNA gyrase, which show high potency against gram-positive bacteria and mycobacteria. strath.ac.uknih.gov
| Derivative Type | Synthetic Strategy | Starting Materials/Precursors | Key Findings/Properties | Reference |
|---|---|---|---|---|
| Pyrimido[4,5-b]indole-4-amines | Nucleophilic displacement | 4-chloro-pyrimido[4,5-b]indoles, arylamines | Potent microtubule depolymerizing agents. nih.gov | nih.gov |
| 2-Phenyl-9H-pyrimido[4,5-b]indoles | Four-component reaction | Indole-3-carboxaldehydes, aromatic aldehydes, ammonium iodide | Efficient, transition-metal-free synthesis. mdpi.com | mdpi.com |
| Pyrimido[4,5-b]indol-8-amines | Multi-step synthesis | Functionalized indoles | Potent inhibitors of bacterial DNA gyrase. strath.ac.uknih.gov | strath.ac.uknih.gov |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. It offers detailed information about the local chemical environment of each nucleus.
Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for verifying the identity of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde. The spectra provide a distinct signature based on the molecule's atomic framework.
In a typical ¹H NMR spectrum, the aldehydic proton (CHO) is highly characteristic, appearing as a singlet far downfield, generally in the range of δ 9.9-10.1 ppm. The indole (B1671886) N-H proton gives rise to a broad singlet whose chemical shift is solvent-dependent but often appears downfield (e.g., δ 12.1 ppm in DMSO-d₆). ajchem-b.com The aromatic protons on the benzene (B151609) ring portion of the indole nucleus appear as multiplets between δ 7.1 and 7.8 ppm, with their specific shifts and coupling patterns dictated by the positions of the chloro and methyl substituents. The methyl group (CH₃) protons at the C3 position are readily identified as a sharp singlet in the upfield region, typically around δ 2.6-2.8 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbon of the aldehyde group is the most deshielded, with a chemical shift around δ 185 ppm. ajchem-b.com The carbon atoms of the indole ring system resonate in the aromatic region (δ 110-140 ppm). The carbon atom bonded to the chlorine (C7) is identifiable within this region, while the carbons adjacent to the nitrogen and the substituted carbons (C2, C3, C3a, C7a) have distinct chemical shifts. The methyl carbon signal appears in the aliphatic region, typically around δ 10-13 ppm. rsc.org
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| CHO | ~9.9-10.1 (s) | ~185 (C=O) | ajchem-b.com |
| N-H | ~12.1 (br s) | - | ajchem-b.com |
| Aromatic-H | ~7.1-7.8 (m) | ~110-140 | rsc.org |
| C3-CH₃ | ~2.6-2.8 (s) | ~10-13 | rsc.org |
Note: s = singlet, br s = broad singlet, m = multiplet. Values are approximate and based on analogous structures; actual shifts may vary with solvent and experimental conditions.
To definitively assign all signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques like Correlation Spectroscopy (COSY) map out the coupling relationships between protons, which is crucial for assigning the specific protons within the aromatic spin system. researchgate.net
Heteronuclear correlation techniques are used to link the proton and carbon skeletons. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, providing an unambiguous assignment of the carbon signals. For establishing longer-range connectivity, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It reveals correlations between protons and carbons that are separated by two or three bonds, confirming the placement of the aldehyde and methyl groups relative to the indole core. These advanced 2D NMR methods are essential for the structural elucidation of new or complex indole derivatives. nih.gov
Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting
Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary data for molecular characterization.
IR spectroscopy identifies the key functional groups through their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by a strong absorption band for the aldehyde carbonyl (C=O) stretch, typically around 1650-1690 cm⁻¹. ajchem-b.com A sharp peak in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. ajchem-b.comnist.gov Other bands corresponding to aromatic C-H and C=C stretching, as well as the C-Cl stretch, contribute to the unique "fingerprint" of the compound.
Mass spectrometry determines the precise molecular weight and provides information about the molecule's fragmentation pattern. For this compound (C₁₀H₈ClNO), high-resolution mass spectrometry would show a molecular ion peak [M]⁺ at an m/z corresponding to its exact mass. A key diagnostic feature is the isotopic pattern caused by the chlorine atom; there will be an [M+2]⁺ peak with an intensity approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. uni.lu
Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Single-crystal X-ray diffraction offers the most definitive structural analysis, providing a precise three-dimensional map of the atomic positions in the solid state. This allows for the accurate determination of bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing.
The arrangement of molecules in the crystal lattice is dictated by a combination of non-covalent interactions. mdpi.comrsc.org For this compound, a primary interaction would be intermolecular hydrogen bonding between the indole N-H group (as the donor) and the carbonyl oxygen atom of the aldehyde (as the acceptor) on an adjacent molecule. nih.gov This interaction often leads to the formation of infinite chains or dimeric pairs, which are fundamental to the supramolecular architecture.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and has become a crucial tool in chemical research. mdpi.com Studies on related indole (B1671886) derivatives demonstrate its utility in characterizing geometry, electronic properties, and spectroscopic data. researchgate.net
Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. For indole derivatives, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to find the minimum energy structure. researchgate.net From this optimized geometry, key electronic properties can be calculated.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and the ease of electronic transitions. researchgate.netniscpr.res.in A smaller energy gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions within the molecule, providing insight into its stability. researchgate.net
Table 1: Representative Calculated Electronic Properties for Indole Derivatives (Note: Data presented are illustrative, based on studies of related indole compounds, and show the types of parameters obtained from DFT calculations.)
| Parameter | Description | Typical Value (Example from related compounds) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -6.0 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -1.5 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | ~ 4.0 to 4.5 eV |
| Dipole Moment | A measure of the net molecular polarity. | ~ 3.0 to 5.0 Debye |
| Heat of Formation | The standard enthalpy change for the formation of the compound from its elements. niscpr.res.in | Varies based on substitution |
DFT calculations are highly effective in predicting vibrational and electronic spectra, which can be compared with experimental data for structural validation. Theoretical calculations of FT-IR and Raman spectra can help assign vibrational modes to specific functional groups within the molecule. mdpi.com For example, in related chloro-substituted aromatic compounds, C-Cl stretching vibrations are typically predicted around 800-850 cm⁻¹. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions, often considering solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.neteurjchem.com The calculated 1H-NMR and 13C-NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can also be correlated with experimental spectra to confirm the molecular structure. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is a fundamental tool in drug discovery for identifying potential biological targets and understanding mechanisms of action. sci-hub.senih.gov
For indole-based compounds like 7-Chloro-3-methyl-1H-indole-2-carbaldehyde, molecular docking can be used to screen for potential interactions with a wide range of biological macromolecules. The simulation calculates a docking score or binding energy, which estimates the binding affinity between the ligand and the target protein. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. Studies on similar indole derivatives have explored their binding to targets such as kinases, anti-apoptotic proteins, and enzymes involved in microbial pathogenesis. sci-hub.seaip.org
A crucial aspect of molecular docking is the detailed analysis of interactions within the enzyme's active site. sigmaaldrich.com Docking simulations can reveal specific non-covalent interactions, such as:
Hydrogen Bonds: Formed between the ligand and amino acid residues like Arginine or Histidine. nih.gov
Pi-Pi Stacking: Aromatic interactions between the indole ring system and residues like Tyrosine or Phenylalanine. nih.gov
Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein.
Halogen Bonds: The chlorine atom on the indole ring can potentially act as a halogen bond donor, interacting with electron-rich atoms in the active site.
This analysis helps to explain the structural basis for a compound's biological activity and guides the design of more potent and selective analogs. For example, docking studies on indole derivatives targeting the enzyme lanosterol (B1674476) 14α-demethylase have been used to rationalize their antifungal activity. aip.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the stability of its interactions with the protein target. bldpharm.com By simulating the complex in a solvated environment over a period of nanoseconds, researchers can assess the stability of the predicted binding pose. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. nih.gov This technique is essential for validating docking results and understanding the dynamic behavior of the ligand in the binding pocket.
Biological Activities and Pharmacological Potential of 7 Chloro 3 Methyl 1h Indole 2 Carbaldehyde Derivatives
Anticancer Activity
The indole (B1671886) nucleus is a key pharmacophore in the design of new anticancer agents. Derivatives of 7-chloro-3-methyl-1H-indole-2-carbaldehyde have been synthesized and evaluated for their potential to combat various cancers, demonstrating notable cytotoxic and antiproliferative effects.
Derivatives of chloro-substituted indoles have shown promising cytotoxic activity against a range of human cancer cell lines. For instance, isatin (B1672199) derivatives, which share the core indole structure, have been investigated for their effects on lung cancer and normal cell lines. hiroshima-u.ac.jp One study synthesized four novel hydrazone derivatives of isatin, including 5-chloro and 5-bromo substituted compounds, and tested their cytotoxicity. hiroshima-u.ac.jp The results indicated that these compounds exhibited selective antitumor effects. hiroshima-u.ac.jp
Similarly, metal complexes incorporating chloro-derivatives of 7-azaindole-3-carbaldehyde, an analogue of the indole structure, have demonstrated significant anticancer potential. mdpi.comnih.gov A platinum(II) complex, trans-[PtCl₂(5ClL)₂], where 5ClL is 5-chloro-7-azaindole-3-carbaldehyde, showed superior activity against cisplatin-resistant ovarian cancer (A2780cis) and triple-negative breast cancer (MDA-MB-231) cell lines compared to the established drug cisplatin. mdpi.comnih.gov Palladium(II) complexes with similar ligands also displayed enhanced selectivity, with reduced toxicity towards normal mouse fibroblasts. mdpi.comnih.gov
Further studies on indole-2-carboxamides revealed potent antiproliferative activity. nih.gov Derivatives such as 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides showed high efficacy, with GI₅₀ values ranging from 29 nM to 47 nM against certain cancer cell lines. nih.gov
Below is a summary of the cytotoxic activities of selected indole derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Indole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Source |
|---|---|---|---|
| trans-[PtCl₂(5ClL)₂] | Cisplatin-Resistant Ovarian (A2780cis) | 4.96 ± 0.49 µM | mdpi.comnih.gov |
| trans-[PtCl₂(5ClL)₂] | Triple-Negative Breast (MDA-MB-231) | 4.83 ± 0.38 µM | mdpi.comnih.gov |
| trans-[PtCl₂(5ClL)₂] | Colon Cancer (HT-29) | 6.39 ± 1.07 µM | mdpi.comnih.gov |
| trans-[PdCl₂(4ClL)₂] | Normal Fibroblasts (BALB/3T3) | 11.29 ± 6.65 µM | mdpi.comnih.gov |
| trans-[PdCl₂(5ClL)₂] | Normal Fibroblasts (BALB/3T3) | 14.98 ± 5.59 µM | mdpi.comnih.gov |
| 5-Chloro Isatin Hydrazone (12c) | Lung Cancer (A549) | 3.79 mM | hiroshima-u.ac.jp |
| Indole-2-Carboxamides (5c, 5d, 5f, 5g) | Various | 29 - 47 nM | nih.gov |
| 2-Phenylindole-3-carbaldehyde Imine | Tubulin Polymerization | 1.2 µM | researchgate.net |
The mechanisms through which these indole derivatives exert their anticancer effects are multifaceted. A primary mechanism identified is the induction of apoptosis, or programmed cell death. Flow cytometry analysis of lung cancer cells treated with novel isatin-hydrazone derivatives revealed that the compounds led to an increase in apoptosis and caused cell cycle arrest. hiroshima-u.ac.jp Imidazole derivatives, another class of related heterocyclic compounds, have also been shown to induce apoptosis, as evidenced by nuclear condensation in treated tumor cells. researchgate.net
Another significant antiproliferative mechanism is the inhibition of key enzymes involved in cancer progression. Certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives have been identified as potent inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR). nih.gov For example, compounds 5f and 5g inhibited wild-type EGFR with IC₅₀ values of 68 and 74 nM, respectively, which is more potent than the reference drug erlotinib. nih.gov The indole ring system is also found in compounds that strongly inhibit tubulin polymerization, a critical process for cell division. researchgate.net An imine derivative of 2-phenylindole-3-carbaldehyde inhibited tubulin polymerization with an IC₅₀ value of 1.2 µM. researchgate.net
Antimicrobial Activity
Derivatives of this compound have also been explored for their broad-spectrum antimicrobial properties, showing efficacy against various bacteria, fungi, and parasites.
Semicarbazone derivatives of indole-3-carbaldehyde have been synthesized and tested for their antibacterial activity. csic.esdoaj.orgresearchgate.net Compounds such as 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide exhibited inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. csic.esdoaj.org The minimum inhibitory concentration (MIC) for these compounds against the tested strains was reported to be between 100 and 150 µg/mL. csic.esdoaj.orgresearchgate.net
Other studies have explored a wider range of indole derivatives. scirp.orgnih.gov A study on methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed good to very good antibacterial activity against eight Gram-positive and Gram-negative bacteria, with MIC values in some cases being 10–50 fold lower than ampicillin (B1664943) and streptomycin. nih.gov Indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also demonstrated significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, with MIC values ranging from 3.125 to 50 µg/mL. turkjps.org
Table 2: Antibacterial Activity of Indole Derivatives (MIC values)
| Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Source |
|---|---|---|---|---|---|
| Indole-3-carbaldehyde Semicarbazones | 100-150 µg/mL | 100-150 µg/mL | Inactive | Inactive | csic.esdoaj.orgresearchgate.net |
| Thiazolidinone-Indole Carboxylates | 0.004-1.2 mg/mL (MBC) | 0.004-1.2 mg/mL (MBC) | 0.004-1.2 mg/mL (MBC) | 0.004-1.2 mg/mL (MBC) | nih.gov |
| Indole-Triazole/Thiadiazole Derivatives | 3.125-50 µg/mL | 3.125-50 µg/mL | 3.125-50 µg/mL | - | turkjps.org |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3k) | 3.90 µg/mL (ATCC 25923) | - | Inactive | - | nih.gov |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3k) | < 1 µg/mL (MRSA ATCC 43300) | - | - | - | nih.gov |
The antifungal potential of indole derivatives has been demonstrated against several pathogenic fungi. scirp.org Specifically, activity against Aspergillus fumigatus and Candida albicans has been reported. scirp.org Semicarbazone derivatives of 1-(2-oxo-2-phenyl-ethyl)-2-phenyl-1H-indol-3-yl) methylene (B1212753) have shown good antifungal activity against C. albicans. csic.es
Further research into indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties revealed good antifungal activity, particularly against Candida krusei, with some compounds being more effective than the standard drug fluconazole. turkjps.org Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives also exhibited good to excellent antifungal activity, with MIC values ranging from 0.004–0.06 mg/mL. nih.gov In that study, Trichoderma viride was the most sensitive fungal strain. nih.gov
The indole scaffold is a valuable template for the development of antiparasitic agents. nih.gov Synthetic indole derivatives have been investigated for their activity against parasites responsible for malaria, trypanosomiasis, and leishmaniasis. nih.gov For example, optimization of the indoloisoquinoline scaffold led to the development of compounds with low micromolar activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum, the parasite that causes malaria. nih.gov Another class, indolizinoindolones, showed in vitro activity against both the blood and liver stages of malaria parasites. nih.gov
Research into compounds for treating American Trypanosomiasis (Chagas disease), caused by Trypanosoma cruzi, has also involved indole derivatives. While current treatments are limited, the search for new drugs is ongoing. nih.gov Similarly, derivatives of the indole alkaloid β-carboline have been identified as a promising scaffold for developing drugs against leishmaniasis, exhibiting low to moderate cytotoxicity and high selectivity towards parasite cells. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Derivatives of the indole scaffold have demonstrated notable anti-inflammatory and immunomodulatory activities by targeting key components of the inflammatory cascade.
The indole structure is a key feature in compounds designed to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Research has shown that conjugates formed by combining indole and aminophenyl morpholinone can effectively inhibit these cytokines in microglial cells. nih.gov One such conjugate was found to reduce lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov The mechanism of action involves targeting the signaling pathways of these cytokines, including the inhibition of the nuclear translocation of NF-κB and AP-1, which are critical transcription factors for inflammatory gene expression. nih.gov
Furthermore, studies on other simple indole compounds, such as indole-3-carboxylic acid, have confirmed their inhibitory effects on multiple pro-inflammatory cytokines. In assays using RAW 264.7 cells, indole-3-carboxylic acid demonstrated significant inhibition of IL-1β, IL-6, and TNF-α, with an IC₅₀ value of 4.38 μM against IL-1β. nih.gov This body of evidence underscores the potential of the indole nucleus, the foundational structure of this compound, as a source for novel anti-inflammatory agents that function by suppressing key inflammatory mediators. nih.govnih.gov
The anti-inflammatory properties of indole derivatives also extend to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the metabolic pathway of arachidonic acid that leads to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.govrsc.org Indole derivatives are recognized as a versatile scaffold for developing new anti-inflammatory drugs, with the well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin featuring an indole core. mdpi.com
Research into new series of indole acetohydrazide derivatives has identified compounds with significant anti-inflammatory activity and selective inhibition of COX-2. nih.govnih.gov For example, a derivative substituted with a 3-nitrophenyl group showed potent anti-inflammatory effects and was found to selectively inhibit the expression of the COX-2 enzyme, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net Docking studies revealed that these compounds can bind effectively within the active site of the COX-2 enzyme. nih.gov The inhibition of LOX is another important strategy for developing safer anti-inflammatory drugs, and certain compounds have shown the ability to inhibit both COX and LOX pathways, potentially offering a broader spectrum of anti-inflammatory action and utility in treating thromboembolic disorders. healthbiotechpharm.orgdergipark.org.tr
Antiviral Activity (e.g., HIV-1 Integrase Inhibition)
A significant area of investigation for indole derivatives has been in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase. This viral enzyme is essential for integrating the viral DNA into the host cell's genome, making it a prime target for antiretroviral therapy. mdpi.comrsc.org
Derivatives based on the indole-2-carboxylic acid scaffold, which is structurally analogous to this compound, have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.org The inhibitory mechanism involves the indole nucleus and the C2 carboxyl group chelating with the two Mg²⁺ ions present in the enzyme's active site. mdpi.com Through structural optimization, highly potent derivatives have been synthesized. For instance, the introduction of a long branch at the C3 position of the indole core led to derivative 20a , which exhibited a remarkable increase in inhibitory effect with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov Similarly, another optimization study produced compound 17a , which showed marked inhibition of integrase with an IC₅₀ value of 3.11 μM. rsc.orgnih.gov The introduction of a halogenated benzene (B151609) ring at the C6 position was found to enhance binding with the viral DNA. rsc.orgresearchgate.net These findings highlight indole-2-carboxylic acid and its related structures as a promising scaffold for developing new HIV-1 integrase inhibitors. mdpi.com
Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives
Other Significant Pharmacological Activities
Beyond their anti-inflammatory and antiviral effects, derivatives of the indole scaffold have been shown to inhibit other key enzymes and cellular processes, indicating a broad pharmacological potential.
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer. nih.govmdpi.com The indole framework, including related structures like oxindoles and pyrimido[4,5-b]indoles, serves as a foundation for potent GSK-3β inhibitors. mdpi.comnih.gov A class of 9H-pyrimido[4,5-b]indole-based inhibitors has been developed, with one derivative, (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile, showing an IC₅₀ value of 480 nM. nih.gov The ability of these compounds to inhibit GSK-3β suggests their potential as therapeutic agents for CNS disorders and other conditions associated with aberrant GSK-3β activity. nih.govyoutube.com
Lanosterol (B1674476) 14α-demethylase: This enzyme, a member of the cytochrome P450 family (CYP51), is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. psu.edutaylorandfrancis.com It is the primary target for azole antifungal drugs. nih.gov The indole scaffold has been explored for the design of novel lanosterol 14α-demethylase inhibitors. nih.gov A series of tetraindol-4-one derivatives were designed and showed promising antifungal activity against several human pathogenic fungi, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL against certain Candida species. nih.gov The development of such non-azole inhibitors is a key strategy to combat the rise of antifungal drug resistance. researchgate.net
Table 2: Enzyme Inhibitory Activity of Selected Indole Derivatives
The indole nucleus is also present in molecules with significant anti-platelet aggregation activity. Platelet aggregation is a key process in hemostasis and thrombosis, and anti-platelet drugs are vital for the prevention and treatment of cardiovascular diseases. nih.govnih.gov
Studies on N-arylmethyl substituted indole derivatives have demonstrated their effectiveness in inhibiting platelet aggregation induced by agents like arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov These derivatives were found to be selective inhibitors of AA-induced aggregation, with one of the most potent compounds, 1-(2-nitro benzyl)-3-(phenyl imino)indole-2-one, exhibiting an IC₅₀ value of 3.4 μM. nih.gov Another series of N-substituted indole carbohydrazide (B1668358) derivatives also showed potent inhibition of platelet aggregation induced by both AA and collagen. nih.gov The mechanism for these compounds may involve the inhibition of pathways such as cyclooxygenase and lipoxygenase, which are crucial for platelet activation. healthbiotechpharm.orgyoutube.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Indole-3-carboxylic acid |
| Indomethacin |
| 1-(2-nitro benzyl)-3-(phenyl imino)indole-2-one |
Research on CNS Activities of this compound Derivatives Limited
The indole nucleus is a well-established pharmacophore, and various substituted indole derivatives have been investigated for a wide range of biological activities, including anticonvulsant, antidepressant, and antipsychotic effects. nih.gov The presence of a chlorine atom and other substituents on the indole ring can significantly influence the pharmacological profile of these compounds. nih.gov For instance, research on other chlorinated indole structures has shown potential for CNS activity. nih.gov
However, for an article focusing solely on the CNS activities of derivatives of This compound , there is currently no specific, detailed research data, such as that from anticonvulsant screening models (e.g., maximal electroshock seizure or pentylenetetrazole-induced seizure tests), to populate the requested sections and data tables. The synthesis of derivatives from this specific starting material for the expressed purpose of evaluating their effects on the central nervous system has not been documented in the accessible scientific literature.
Therefore, a detailed and scientifically accurate article on the "" with a focus on CNS activities cannot be generated at this time due to the absence of primary research on this specific topic.
Structure Activity Relationship Sar Studies for 7 Chloro 3 Methyl 1h Indole 2 Carbaldehyde Derivatives
Influence of Indole (B1671886) Ring Substituents on Biological Potency and Selectivity
The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. For the 7-Chloro-3-methyl-1H-indole-2-carbaldehyde scaffold, the interplay between the chloro, methyl, and formyl groups is critical in defining its biological profile.
Role of Halogenation at the C-7 Position in Biological Efficacy
The introduction of a halogen atom into a molecular scaffold can significantly alter its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby impacting its biological efficacy. The functionalization of the C-7 position of indoles is a key area of interest in medicinal chemistry, as C-7 decorated indoles are important structural motifs in many bioactive compounds. rsc.org The direct functionalization of the C-7 position is challenging compared to the more reactive C-2 and C-3 positions, making targeted synthesis and SAR studies in this area particularly valuable. rsc.org
While direct comparative studies on the biological potency of this compound versus its other positional chloro-isomers are not extensively documented in publicly available research, the position of the halogen is known to be a critical determinant of activity. For instance, in the context of indole-2-carboxylic acid derivatives acting as HIV-1 integrase inhibitors, the introduction of a halogenated phenyl group at the C-6 position was found to facilitate beneficial π-π stacking interactions with viral DNA. This highlights the principle that the specific location of a halogen substituent dictates its interaction with the target binding site.
Significance of the Formyl Group in Ligand-Target Recognition
The formyl group (an aldehyde) at the C-2 position of the indole ring is a key functional group that can significantly influence a molecule's ability to interact with biological targets. The aldehyde moiety is a hydrogen bond acceptor and can also participate in covalent interactions with nucleophilic residues, such as lysine (B10760008) or cysteine, within a protein's active site. This potential for covalent bond formation can lead to potent and often irreversible inhibition of enzyme activity.
The reactivity of the C-2 carbaldehyde makes it a versatile synthetic handle for creating a diverse library of derivatives, but its role in direct ligand-target recognition is also of great interest. In many heterocyclic compounds, a formyl group is essential for biological activity, acting as a crucial anchor point for binding. For this compound, the formyl group, in concert with the C-7 chloro and C-3 methyl substituents, creates a unique electronic and steric profile that dictates its interaction with specific biological targets.
Conformational Aspects and Their Correlation with Activity
The three-dimensional shape of a molecule is a critical factor in its ability to bind to a biological target. The relative orientation of the chloro, methyl, and formyl groups in this compound, as well as the planarity of the indole ring system, will determine its preferred conformation. This conformation, in turn, dictates how well the molecule fits into the binding site of a protein, influencing its biological activity.
Pharmacophore Modeling and Design of Improved Analogs
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for this compound derivatives would define the spatial arrangement of key features such as hydrogen bond acceptors (the formyl oxygen), hydrogen bond donors (the indole N-H), hydrophobic regions (the methyl group and the aromatic rings), and halogen bond donors (the chloro group).
Advanced Applications and Future Directions in 7 Chloro 3 Methyl 1h Indole 2 Carbaldehyde Research
Application in Fluorescent Probe Development for Biological Imaging
The indole (B1671886) scaffold is a well-established fluorophore, and its derivatives are increasingly used to create fluorescent probes for visualizing cellular processes in real time. chemimpex.comnih.gov The aldehyde group on 7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a key feature, serving as a reactive handle for attaching the molecule to other chemical entities to create probes that can detect specific ions or biomolecules. chemimpex.com
Research has shown that the photophysical properties of indole derivatives can be finely tuned by altering the substituents on the indole ring. nih.gov For instance, electron-withdrawing groups like the chloro group at the 7-position can shift the absorbance and emission spectra, a critical factor in designing probes for specific imaging applications. nih.gov The development of fluorescent probes often involves the Knoevenagel condensation reaction, where an indole-carbaldehyde reacts with a suitable partner. acs.org The unique electronic properties of this compound make it a candidate for developing probes that could, for example, detect specific metal ions like Zn²⁺ through fluorescence enhancement ("turn-on") mechanisms. researchgate.net
Table 1: Comparison of Photophysical Properties of Substituted Indole Derivatives This table illustrates how different substituents on the indole ring can affect the maximum absorbance and emission wavelengths, a key consideration in designing fluorescent probes.
| Compound | Substituent(s) | Max. Absorbance (λ_ab max) | Max. Emission (λ_em max) | Key Feature for Probes |
| Indole | None | ~280 nm | ~350 nm | Baseline Parent Scaffold |
| 4-Cyano-indole | Electron-Withdrawing (CN) | Red-shifted vs. Indole | Red-shifted vs. Indole | Tunable emission for specific channels nih.gov |
| 4-Formyl-indole | Electron-Withdrawing (CHO) | Red-shifted vs. Indole | Red-shifted vs. Indole | Reactive handle for conjugation nih.gov |
| This compound | Cl (Withdrawing), CH₃ (Donating) | Predicted Red-Shift | Predicted Red-Shift | Potential for unique spectral properties due to mixed substituents |
Exploration in Organic Electronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)
The field of organic electronics leverages carbon-based molecules for applications in devices like Organic Light-Emitting Diodes (OLEDs) and solar cells. Indole and carbazole (B46965) derivatives are highly valued in this area due to their excellent hole-transport properties, thermal stability, and tunable electronic structures. mdpi.com The electron-rich nature of the indole ring system facilitates the movement of charge carriers, which is fundamental to the operation of these devices. mdpi.comacs.org
Derivatives of indole are used as building blocks for "push-pull" chromophores, where an electron-donating part of the molecule is linked to an electron-accepting part. acs.org This architecture is crucial for creating materials with specific energy levels (HOMO/LUMO) needed for efficient charge injection and transport in OLEDs. The structure of this compound, with its combination of electron-donating and electron-withdrawing groups, makes it an intriguing candidate for such applications. By modifying the carbaldehyde group, it could be incorporated into larger conjugated systems designed to function as emitters or charge-transport layers in electronic devices. mdpi.comacs.org
Table 2: Indole-Based Materials in Organic Electronics This table showcases examples of how indole and related scaffolds are used in organic electronic devices, highlighting key performance parameters.
| Material Type | Indole Scaffold | Application | Key Property |
| Push-Pull Chromophore | Thieno[2,3-b]indole | Organic Solar Cells | Tunable electrochemical and optical properties acs.org |
| Hole-Selective Layer | Indolo[3,2-a]carbazole | Silicon Heterojunction Solar Cells | Favorable HOMO energy level (-5.39 eV) for hole transfer acs.org |
| Organic Dye | Triphenylamine-Indole | Dye-Sensitized Solar Cells (DSSCs) | Proficient electron-donating characteristics researchgate.net |
| Potential Material | This compound | OLEDs, Organic Photovoltaics | Tunable electronic structure via aldehyde functionalization |
Contribution to Natural Product Synthesis and Analog Development
Indole-carbaldehydes are vital intermediates in the synthesis of complex natural products and their analogs. rsc.orgresearchgate.net Many biologically active alkaloids feature the indole core, and the aldehyde group provides a convenient starting point for building more elaborate molecular architectures. researchgate.net The Vilsmeier-Haack reaction is a classic method for introducing a formyl (carbaldehyde) group onto an indole ring, creating a versatile precursor for further synthesis. researchgate.net
For example, indole-3-carbaldehyde is a key intermediate for preparing indole alkaloids. researchgate.net The carbaldehyde group readily undergoes C-C and C-N bond-forming reactions, allowing chemists to construct the fused ring systems found in many natural products. researchgate.netresearchgate.net this compound can serve a similar role, with the added benefit of the chloro and methyl groups providing steric and electronic influence over subsequent reactions. This control can be crucial for achieving the correct stereochemistry in a complex total synthesis. Furthermore, the development of analogs of natural products, such as flinderole B (an antimalarial agent), often relies on the availability of functionalized indole precursors. acs.org
Identification of Emerging Therapeutic Areas for Indole-Carbaldehyde Scaffolds
The indole scaffold is often described as a "privileged" structure in drug discovery because it can bind to a wide variety of biological targets with high affinity. rsc.orgresearchgate.net This versatility has led to the development of indole-based drugs for cancer, infections, inflammation, and neurodegenerative diseases. mdpi.comnih.gov Indole-carbaldehydes and their derivatives are actively being explored in several emerging therapeutic areas.
One of the most promising areas is in oncology, particularly in the development of inhibitors for anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.govresearchgate.net Overexpression of these proteins allows cancer cells to evade programmed cell death, and indole-based compounds have been designed to inhibit them, showing potent activity in cancer cell lines. nih.govresearchgate.net Another emerging area is in combating antimicrobial resistance. Indole derivatives have shown potential as inhibitors of bacterial processes and are being investigated to tackle resistant pathogens like MRSA. nih.govnih.gov The structural features of this compound could be leveraged to design novel inhibitors in these fields, where the chloro group might enhance binding affinity in a specific protein pocket. nih.gov
Table 3: Emerging Therapeutic Applications for Indole Scaffolds This table outlines key therapeutic areas where indole derivatives are showing promise, along with the biological targets.
| Therapeutic Area | Biological Target/Mechanism | Example Indole Application | Reference |
| Oncology | Bcl-2/Mcl-1 Inhibition | Design of dual inhibitors to induce apoptosis in cancer cells. | nih.govresearchgate.net |
| Oncology | Tubulin Polymerization Inhibition | Development of compounds that disrupt the cytoskeleton of cancer cells. | mdpi.com |
| Infectious Diseases | Antimicrobial Resistance | Targeting bacterial enzymes or cell processes to combat resistant strains. | nih.govnih.gov |
| Neurodegenerative Diseases | CB2 Receptor Agonism | Design of selective agonists with neuroprotective and anti-inflammatory effects. | acs.org |
| Metabolic Disorders | Regulation of Gut Microbiota Metabolites | Indole derivatives act as signaling molecules influencing metabolic homeostasis. | mdpi.com |
Challenges and Opportunities in the Rational Design of Novel Analogs
While the potential of this compound is significant, the rational design of novel, effective analogs faces several challenges. A primary challenge is achieving target selectivity. Because the indole scaffold is so versatile, derivatives can interact with multiple receptors, which can lead to off-target effects. rsc.org Synthetic accessibility can also be a hurdle; while the core is straightforward, introducing specific substitution patterns in a multi-step synthesis can be complex and low-yielding. nih.gov
However, these challenges are balanced by immense opportunities. The advent of computational chemistry, including molecular docking and dynamics simulations, allows for the rational design of new analogs with predicted binding modes and affinities. This in silico approach can prioritize which analogs to synthesize, saving time and resources. There is a significant opportunity in exploring "dual-inhibitors"—single molecules designed to hit two distinct but related targets, such as both Bcl-2 and Mcl-1 in cancer. nih.gov The specific electronic properties of this compound—with its electron-withdrawing chloro group and electron-donating methyl group—offer a unique starting point for creating focused libraries of compounds. nih.gov By systematically modifying the carbaldehyde group and exploring further substitutions on the indole ring, researchers can fine-tune properties like solubility, cell permeability, and target affinity to develop next-generation materials and therapeutics. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are suitable for preparing 7-Chloro-3-methyl-1H-indole-2-carbaldehyde?
- Methodology :
- Chlorination : Use electrophilic chlorination agents (e.g., N-chlorosuccinimide) at the 7-position of a pre-synthesized indole scaffold.
- Methylation : Introduce the methyl group at the 3-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
- Aldehyde Formation : Oxidize a methyl substituent at the 2-position using mild oxidizing agents (e.g., MnO₂ in DMSO) to avoid over-oxidation.
- Purification : Employ recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons and confirm substituent positions. Compare shifts to indole reference databases .
- X-ray Crystallography : Use SHELXL for structure refinement. Optimize crystal growth via slow evaporation in solvents like dichloromethane/hexane .
- Purity Analysis :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- Melting Point : Compare experimental values (e.g., 193–198°C for indole-3-carbaldehyde analogs) to literature data .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles.
- Ventilation : Use local exhaust ventilation to mitigate inhalation risks.
- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities .
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound crystals inform molecular packing predictions?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
- Crystallographic Software : Use SHELXPRO to generate hydrogen bond tables and Mercury for visualization. Correlate packing motifs with solubility and stability .
Q. What strategies resolve contradictions between spectroscopic data and X-ray structures for derivatives of this compound?
- Multi-Technique Validation :
- NMR vs. X-ray : Reconcile discrepancies by analyzing dynamic effects (e.g., tautomerism) via variable-temperature NMR.
- DFT Calculations : Optimize geometries using Gaussian or ORCA to compare theoretical/experimental bond lengths .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Software Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
